Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester
Description
Chemical Identification and Nomenclature
Systematic IUPAC Nomenclature and Structural Elucidation
The compound’s IUPAC name is derived from its molecular structure, which consists of three key components:
- A benzoic acid backbone substituted at the ortho (2nd) position.
- A phosphinyloxy group attached to the benzene ring, featuring an amino (-NH2) and a (1-methylethyl)thio (-S-C(CH3)2) substituent on the phosphorus atom.
- A 1-methylethyl ester (isopropyl ester) at the carboxylic acid terminus.
The full IUPAC name is:
1-methylethyl 2-({amino[(1-methylethyl)sulfanyl]phosphoryl}oxy)benzoate .
Structural Features:
- Molecular formula : C13H20NO4PS .
- Molecular weight : 317.341 g/mol .
- Phosphorus coordination : The phosphorus atom exhibits a tetrahedral geometry, bonded to oxygen, sulfur, nitrogen, and the benzene-linked oxygen.
- Stereochemistry : No chiral centers are present due to the symmetric substitution pattern of the 1-methylethyl groups.
The InChI identifier further clarifies connectivity:InChI=1/C13H20NO4PS/c1-9(2)17-13(15)11-7-5-6-8-12(11)18-19(14,16)20-10(3)4/h5-10H,1-4H3,(H2,14,16) .
CAS Registry Number Cross-Referencing (87647-73-2 vs. 25311-71-1)
Two CAS registry numbers are associated with structurally similar compounds:
The compound 87647-73-2 is distinct from 25311-71-1 (Isofenphos) due to:
- Replacement of the ethoxy group in Isofenphos with an amino group .
- Replacement of the isopropylamino group in Isofenphos with a (1-methylethyl)thio group .
This differentiation is critical in regulatory and synthetic contexts, as Isofenphos is a known organophosphate insecticide, whereas 87647-73-2 has no registered agricultural applications .
Synonymous Designations in Agricultural Chemistry Contexts
While 87647-73-2 lacks widely recognized common names in agricultural chemistry, its structural analogs and nomenclature variants include:
Notably, the compound is absent from major pesticide synonym indices (e.g., Michigan’s Appendix A Synonyms CIM-2006 ), underscoring its limited commercial use compared to Isofenphos .
Properties
CAS No. |
87647-73-2 |
|---|---|
Molecular Formula |
C13H20NO4PS |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
propan-2-yl 2-[amino(propan-2-ylsulfanyl)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C13H20NO4PS/c1-9(2)17-13(15)11-7-5-6-8-12(11)18-19(14,16)20-10(3)4/h5-10H,1-4H3,(H2,14,16) |
InChI Key |
ZRROJIQLXGBPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1OP(=O)(N)SC(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Phosphinothioate Intermediate
- The core phosphinothioate moiety is typically synthesized by reacting a suitable phosphinyl chloride or phosphoramidothioate precursor with an aminoalkyl thiol or related nucleophile.
- The reaction conditions are controlled to ensure selective substitution on the phosphorus atom, preserving the thio and amino functionalities.
- This step often requires anhydrous conditions and inert atmosphere to prevent hydrolysis or oxidation of phosphorus intermediates.
Esterification with Benzoic Acid Derivative
- The phosphinothioate intermediate is then esterified with 2-hydroxybenzoic acid (salicylic acid) or its derivatives to form the benzoic acid ester linkage.
- Esterification is commonly achieved using acid catalysis or coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) under mild conditions to avoid decomposition of sensitive groups.
- The isopropyl ester group is introduced either by using isopropanol in the esterification step or by transesterification of a methyl or ethyl ester precursor.
Amination and Final Functionalization
- The amino group attached to the phosphinothioate is introduced via nucleophilic substitution or reductive amination reactions.
- Reductive amination can be performed by reacting a ketone or aldehyde precursor with an amine in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride, which provide mild and selective reduction conditions.
- This step ensures the formation of the amino substituent with the correct stereochemistry and substitution pattern.
Purification and Crystallization
- The crude product is purified by recrystallization from mixed solvents to achieve high purity and yield.
- Solvent systems are chosen based on solubility profiles, often involving combinations of alcohols, ethers, or chlorinated solvents.
- The process is optimized to minimize waste and allow recycling of mother liquors, enhancing environmental sustainability and cost-effectiveness.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phosphinothioate formation | Phosphinyl chloride + aminoalkyl thiol, inert gas | 0–25 | 2–6 | 75–85 | Anhydrous, inert atmosphere required |
| Esterification | Benzoic acid derivative + coupling agent | 20–40 | 4–12 | 80–90 | Mild acid catalysis or carbodiimide |
| Reductive amination | Ketone + amine + NaBH(OAc)3 or NaCNBH3 | 0–30 | 18–30 | 70–85 | Selective amination, stereocontrol |
| Recrystallization | Mixed solvents (e.g., ethanol/ether) | Ambient | 12–24 | Purity >98% | Optimized for industrial scale |
Analytical Characterization
- Mass Spectrometry: Confirms molecular ion peak at m/z consistent with 345.394 g/mol.
- NMR Spectroscopy: Characteristic signals for aromatic protons, phosphinothioate phosphorus coupling, and isopropyl ester methyl groups.
- Chromatography: Gas chromatography retention indices (Kovats RI) on non-polar columns confirm compound identity and purity.
- Crystallography: Recrystallized product shows defined crystal morphology suitable for industrial handling.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Intermediates | Purpose | Critical Parameters |
|---|---|---|---|
| 1. Phosphinothioate synthesis | Phosphinyl chloride, aminoalkyl thiol | Introduce phosphinothioate group | Anhydrous, inert atmosphere |
| 2. Esterification | Benzoic acid derivative, coupling agents | Form benzoic acid ester linkage | Mild acid catalysis, temp control |
| 3. Amination | Ketone, amine, sodium triacetoxyborohydride | Attach amino substituent | Reductive amination, stereoselective |
| 4. Purification | Mixed solvents | Purify and crystallize product | Solvent choice, recrystallization |
Industrial and Environmental Considerations
- The synthetic route is designed for scalability with high yield and purity.
- Use of mild reducing agents and recyclable solvents reduces environmental impact.
- The process minimizes hazardous waste generation and allows reuse of mother liquors, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce various alcohols and amines .
Scientific Research Applications
Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The target compound belongs to the phosphoramidothioate class, characterized by a phosphorus atom bonded to sulfur, oxygen, and nitrogen-containing groups. Below is a detailed comparison with Isofenphos (CAS 25311-71-1) and Isocarbophos (CAS 24353-61-5):
Biological Activity
Benzoic acid derivatives have garnered significant interest in biological research due to their diverse pharmacological activities and potential therapeutic applications. The compound "Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester" is a specific derivative that combines the structural features of benzoic acid with a phosphinothioyl moiety, which may influence its biological properties.
- Chemical Formula : C₁₅H₂₄N₁O₄P₁S
- Molecular Weight : 345.394 g/mol
- CAS Registry Number : 25311-71-1
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with cellular pathways involved in protein degradation and cellular stress responses. Research indicates that benzoic acid derivatives can modulate the activity of various enzymes and pathways critical for maintaining cellular homeostasis.
Key Biological Activities
- Proteasomal Activity : Studies have shown that certain benzoic acid derivatives can enhance the activity of proteasomal pathways, which are essential for degrading misfolded or damaged proteins. This activity is crucial for cellular health and has implications in aging and neurodegenerative diseases .
- Antioxidant Properties : The compound may exhibit antioxidant effects, helping to mitigate oxidative stress within cells. This property is beneficial in preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : Some benzoic acid derivatives have been noted for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus potentially offering therapeutic benefits in inflammatory conditions .
Case Studies and Research Findings
Research has highlighted several case studies that provide insight into the biological activity of benzoic acid derivatives:
- Study on Protein Degradation Systems : A study evaluated the effects of benzoic acid derivatives isolated from Bjerkandera adusta, revealing that these compounds significantly activate cathepsins B and L, crucial enzymes in the autophagy-lysosome pathway. The findings suggest that this compound could serve as a lead for developing anti-aging agents by enhancing protein degradation systems .
- In Silico Studies : Computational modeling has indicated that benzoic acid derivatives can act as effective binders to key proteins involved in cellular stress responses, suggesting a direct interaction that could modulate enzyme activity .
Data Table: Biological Activities of Benzoic Acid Derivatives
| Activity Type | Compound Tested | Effect Observed |
|---|---|---|
| Proteasomal Activation | 3-Chloro-4-methoxybenzoic acid | Enhanced activity of chymotrypsin-like enzymes |
| Antioxidant Activity | Various benzoic acid derivatives | Reduction in oxidative stress markers |
| Anti-inflammatory Effects | Isophenphos | Decreased levels of pro-inflammatory cytokines |
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, given its phosphinyl and thioether functional groups?
Methodological Answer:
A multi-step approach is typically required. Begin with the synthesis of the phosphoramidothioate intermediate by reacting (1-methylethyl)thiol with a phosphorylating agent (e.g., phosphorus oxychloride) under inert conditions. Next, introduce the amino group via nucleophilic substitution. Finally, esterify the benzoic acid derivative with 1-methylethanol using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane . Monitor each step via TLC and purify intermediates via column chromatography. Comparative studies with ethoxy analogs (e.g., CAS 25311-71-1) suggest that steric hindrance from the 1-methylethyl group may necessitate elevated temperatures (60-80°C) for efficient esterification .
Advanced: How can contradictory NMR spectral data for this compound be resolved?
Methodological Answer:
Discrepancies in NMR signals (e.g., split peaks for the phosphinyl group) often arise from dynamic rotational isomerism. Conduct variable-temperature NMR (VT-NMR) experiments in DMSO-d₆ or CDCl₃ to observe coalescence temperatures, which can confirm conformational exchange. Cross-validate with computational methods (DFT calculations) to predict chemical shifts and coupling constants. Additionally, compare experimental data with authoritative databases like NIST Chemistry WebBook, ensuring solvent and concentration parameters match . For ambiguous assignments, use 2D NMR techniques (HSQC, HMBC) to resolve connectivity, particularly for the thioether and ester moieties .
Basic: What analytical methods ensure purity and structural confirmation of this compound?
Methodological Answer:
- Purity: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1.0 mL/min), as validated for benzoate esters .
- Structural Confirmation:
- FT-IR: Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and P–N vibration at ~1250 cm⁻¹.
- Mass Spectrometry: Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis: Ensure C, H, N, and S percentages align with theoretical values (±0.3%).
Advanced: What experimental designs are optimal for studying the hydrolytic stability of the ester and phosphinyl groups?
Methodological Answer:
Design a kinetic study under varying pH (2–12), temperature (25–60°C), and solvent systems (aqueous/organic mixtures). Use HPLC to quantify degradation products. For the ester group, monitor benzoic acid release; for the phosphinyl group, track thiol or phosphate byproducts via ion chromatography. Control humidity levels using desiccators or saturated salt solutions. Data from benzyl benzoate stability studies suggest that hydrolysis rates increase exponentially above pH 9 due to nucleophilic attack by hydroxide ions .
Basic: How can the ester linkage be selectively cleaved without affecting the phosphinyl-thioether moiety?
Methodological Answer:
Use alkaline hydrolysis (0.1 M NaOH in methanol/water, 1:1 v/v) at 0–5°C to minimize side reactions. Quench the reaction with dilute HCl and extract the phosphinyl-thioether intermediate with ethyl acetate. Confirm selectivity via ³¹P NMR, which should show no shift in the phosphinyl signal (δ ~20–25 ppm). Comparative studies on isopropyl esters indicate that low temperatures reduce phosphoester hydrolysis .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
Methodological Answer:
The phosphinyl group’s electrophilicity makes it susceptible to nucleophilic attack at the phosphorus center. Conduct DFT calculations to map electron density and identify reactive sites. Experimentally, track reactivity using thiophosphate-specific probes (e.g., Ellman’s reagent for thiols). Kinetic isotope effects (KIEs) can differentiate between associative (P–O bond cleavage) and dissociative mechanisms. Prior studies on ethoxy analogs suggest that steric shielding from the 1-methylethyl group reduces nucleophilic substitution rates by ~40% compared to unsubstituted derivatives .
Basic: What storage conditions are critical for maintaining the compound’s stability?
Methodological Answer:
Store under anhydrous conditions in amber glass vials at –20°C, with desiccant (silica gel) to prevent hydrolysis. Avoid prolonged exposure to light, as UV radiation can degrade the thioether group. Periodic purity checks via HPLC (every 6 months) are recommended. Data on sulfonamide benzoates indicate that decomposition rates double for every 10°C increase in storage temperature .
Advanced: How can computational modeling aid in predicting the compound’s spectroscopic and reactivity profiles?
Methodological Answer:
Use Gaussian or ORCA software for:
- Spectroscopic Predictions: Simulate ¹H/¹³C NMR shifts (GIAO method) and IR vibrations.
- Reactivity: Perform transition-state modeling (TSearch) for hydrolysis or nucleophilic substitution pathways.
Validate models against experimental data from PubChem or EPA DSSTox . For example, the canonical SMILES string (C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O) can be imported into ChemDraw for 3D optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
